

An In-depth Technical Guide to 1-Methylcyclopropanecarboxamide (CAS Number 15910-91-5)

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Compound of Interest

Compound Name: 1-Methylcyclopropanecarboxamide

Cat. No.: B171806

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Abstract

1-Methylcyclopropanecarboxamide, with CAS number 15910-91-5, is a small molecule characterized by a stable cyclopropane ring coupled to a carboxamide group. While specific research on this particular compound is limited in publicly accessible literature, the broader class of cyclopropane carboxamides has garnered significant interest in medicinal chemistry. This technical guide synthesizes the available information on **1-**

Methylcyclopropanecarboxamide, its chemical properties, and potential biological significance inferred from related compounds. It aims to provide a foundational resource for researchers interested in exploring its potential applications in drug discovery and development. This document covers physicochemical data, extrapolated biological context, a putative synthesis protocol, and a proposed analytical method.

Physicochemical Properties

The fundamental physicochemical properties of **1-Methylcyclopropanecarboxamide** are summarized below. This data is primarily derived from computational models and publicly available chemical databases.

Property	Value	Source
CAS Number	15910-91-5	[1]
Molecular Formula	C ₅ H ₉ NO	[1]
Molecular Weight	99.13 g/mol	[1]
IUPAC Name	1-methylcyclopropane-1-carboxamide	[1]
Canonical SMILES	<chem>CC1(CC1)C(=O)N</chem>	[1]
Calculated LogP	-0.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]

Biological Context and Potential Therapeutic Relevance

Direct biological studies on **1-Methylcyclopropanecarboxamide** are not readily available in the current body of scientific literature. However, the cyclopropane carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. The unique structural and electronic properties of the cyclopropane ring can confer desirable pharmacological attributes, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[2]

Inferred Areas of Activity

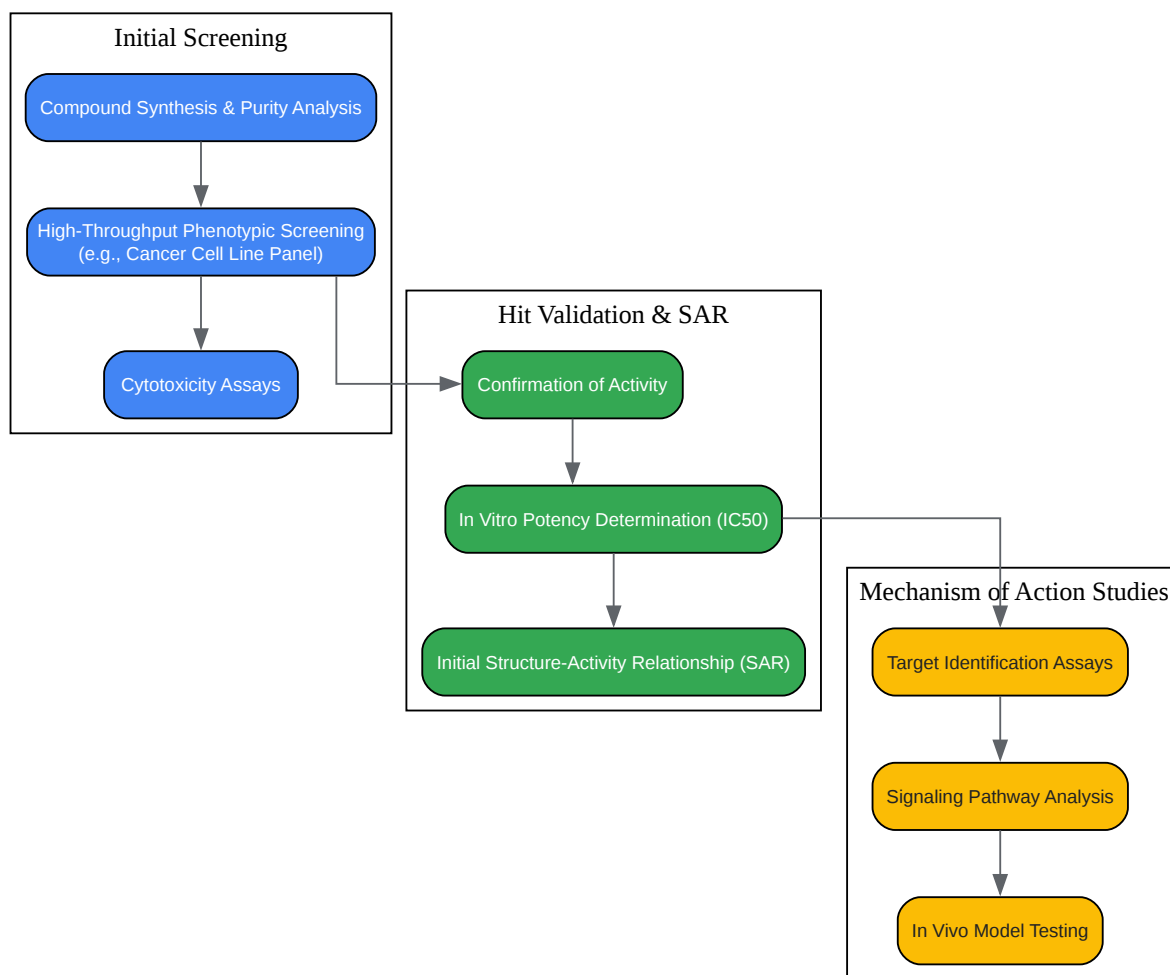
Based on the activities of structurally related compounds, **1-Methylcyclopropanecarboxamide** could be investigated for a range of therapeutic applications:

- **Anticancer Activity:** Several studies have reported the evaluation of 1-phenylcyclopropane carboxamide derivatives for their antiproliferative effects against various cancer cell lines,

including human myeloid leukemia.[3] These compounds have been shown to inhibit cell proliferation, suggesting that the cyclopropane carboxamide moiety can be a valuable component in the design of novel anticancer agents.[3]

- **Anti-inflammatory and Antidepressant Potential:** The class of 1-phenylcyclopropane carboxamides has also been associated with anti-inflammatory and anti-depressive activities.[2][3]
- **Antimalarial Properties:** A notable discovery has been the identification of cyclopropyl carboxamides as a novel class of potent antimalarial agents, effective against both drug-sensitive and resistant strains of *Plasmodium falciparum*. [2][4] These compounds were identified through phenotypic screening and have shown oral efficacy in mouse models.[2][4]

The logical workflow for investigating the biological activity of a novel compound like **1-Methylcyclopropanecarboxamide** would typically follow a tiered approach, starting with broad screening and progressing to more focused mechanistic studies.



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Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Experimental Protocols

Putative Synthesis of 1-Methylcyclopropanecarboxamide

A specific, detailed experimental protocol for the synthesis of **1-Methylcyclopropanecarboxamide** is not published in peer-reviewed journals. However, a plausible synthetic route can be derived from general methods for the synthesis of amides from carboxylic acids and related compounds described in patents and chemical literature. The following protocol is a proposed method based on the amidation of the corresponding carboxylic acid.

Objective: To synthesize **1-Methylcyclopropanecarboxamide** from 1-methylcyclopropanecarboxylic acid.

Materials:

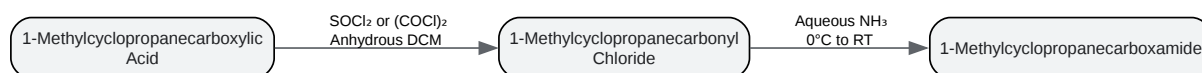
- 1-Methylcyclopropanecarboxylic acid
- Thionyl chloride or Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Aqueous ammonia (concentrated)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated sodium bicarbonate solution
- Brine
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Activation of the Carboxylic Acid:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.

- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) to the solution.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours until the evolution of gas ceases.
- The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
- Amidation:
 - In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
 - Slowly add the solution of the crude 1-methylcyclopropanecarbonyl chloride from step 1 to the cold aqueous ammonia with vigorous stirring. A white precipitate of **1-Methylcyclopropanecarboxamide** is expected to form.
 - Continue stirring the mixture at 0 °C for 1 hour and then at room temperature for another hour.
- Work-up and Purification:
 - Extract the aqueous mixture with dichloromethane (3 x volume of the initial DCM used).
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **1-Methylcyclopropanecarboxamide**.
 - The crude product may be purified by recrystallization or column chromatography on silica gel.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.



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Caption: Proposed synthetic pathway for **1-Methylcyclopropanecarboxamide**.

Proposed Analytical Method for Quantification

A validated analytical method for the quantification of **1-Methylcyclopropanecarboxamide** is not available. However, a reverse-phase high-performance liquid chromatography (RP-HPLC) method, commonly used for the analysis of small polar molecules, can be developed.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

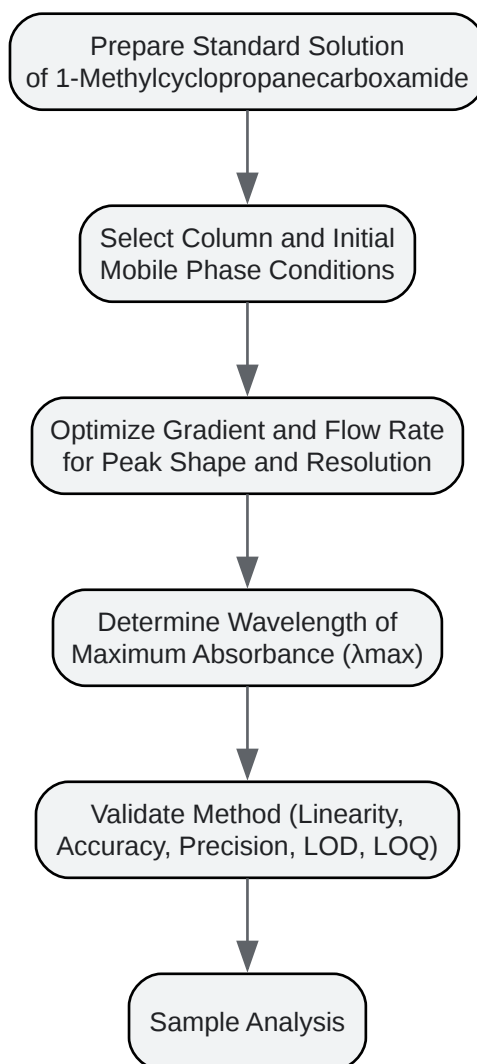
Mobile Phase:

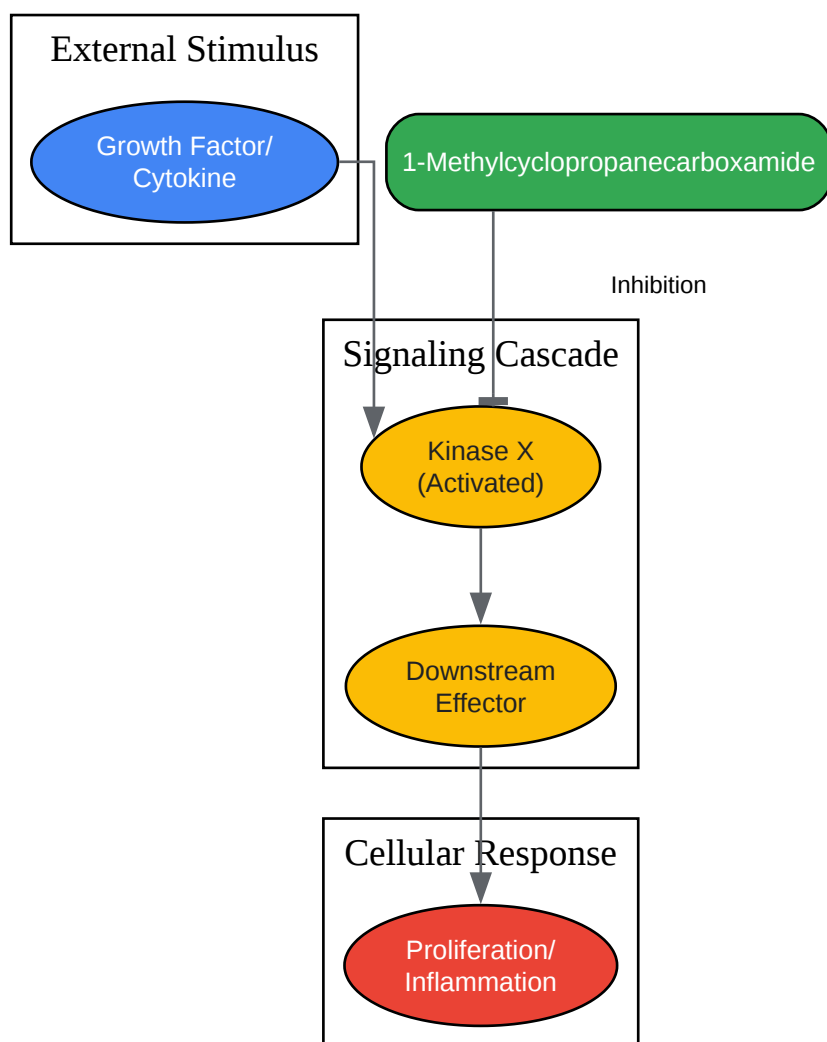
- A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.
- Initial conditions could be 5% acetonitrile, ramping up to 95% over a set period.

Detection:

- UV detection at a wavelength determined by the UV absorbance spectrum of **1-Methylcyclopropanecarboxamide** (likely in the range of 200-220 nm due to the amide chromophore).

Method Development Workflow:





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